1-(3-methylphenyl)-3-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea
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Description
1-(3-methylphenyl)-3-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.374. The purity is usually 95%.
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Biological Activity
1-(3-methylphenyl)-3-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O2 with a molecular weight of 362.465 g/mol. Its structural representation includes a urea moiety linked to a pyridine and pyrrolidine framework, which is essential for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds with similar urea linkages. For instance, derivatives of pyrazolyl-ureas have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to lower values depending on the specific structure and substituents . The presence of aromatic rings and heterocycles in the structure often enhances the binding affinity to bacterial targets.
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of human carbonic anhydrase (hCA), an enzyme involved in various physiological processes. Urea derivatives typically exhibit inhibitory activity due to their ability to coordinate with metal ions in the enzyme's active site. Studies indicate that modifications in the urea scaffold can lead to improved potency against hCA, making it a candidate for further exploration in therapeutic applications .
Cytotoxicity and Anticancer Activity
Research has also pointed towards the cytotoxic effects of similar compounds on cancer cell lines. For example, studies involving pyrrolidine derivatives have demonstrated selective cytotoxicity against various cancer types, suggesting that the structural features of urea derivatives can be optimized for enhanced anticancer activity .
Case Study 1: Antibacterial Efficacy
In a comparative study, several urea derivatives were synthesized and tested against common bacterial pathogens. The results indicated that compounds with a pyridine ring significantly outperformed others in terms of antibacterial activity, with MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Compound C | 0.050 | Bacillus subtilis |
Case Study 2: Inhibition of Carbonic Anhydrase
A series of experiments were conducted to evaluate the inhibitory potential of various urea derivatives on hCA II. The most effective compound exhibited an IC50 value in the nanomolar range, indicating strong enzyme inhibition which could be beneficial for treating conditions like glaucoma or edema .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural components. The urea group plays a crucial role in binding to target sites, while the aromatic rings enhance lipophilicity, aiding cellular uptake.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-5-4-6-14(11-13)19-17(22)20-15-8-10-21(12-15)16-7-2-3-9-18-16/h2-7,9,11,15H,8,10,12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAQEWTUGSNFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.